![molecular formula C19H20N2O2 B247155 N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B247155.png)
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, and inflammation. N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the activation of the AMPK pathway. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods to produce N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and its potential as a therapeutic agent in various diseases. Finally, research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in vivo to determine its potential as a drug candidate.
Synthesemethoden
The synthesis of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves the condensation of 1-benzyl-1H-indole-3-acetic acid with acetamide in the presence of a dehydrating agent. This reaction results in the formation of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C19H20N2O2 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-(1-benzyl-4,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12-9-10-13(2)18-16(12)17(20-14(3)22)19(23)21(18)11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
YMGNWAHRJPHJGB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.